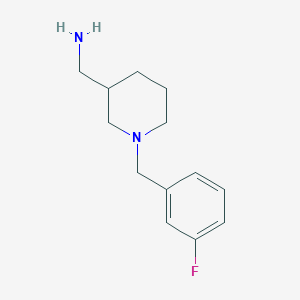
2,4-Dithiothymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dithiothymidine is a modified nucleoside derivative of thymidine, where the oxygen atoms at positions 2 and 4 of the thymine base are replaced by sulfur atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dithiothymidine typically involves the thionation of thymidine. One common method is the reaction of thymidine with Lawesson’s reagent or phosphorus pentasulfide (P4S10) under controlled conditions. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2,4-Dithiothymidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can revert the sulfur atoms back to their original oxygen state.
Substitution: The sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfur positions .
科学的研究の応用
2,4-Dithiothymidine has several applications in scientific research:
作用機序
The mechanism by which 2,4-Dithiothymidine exerts its effects involves the generation of reactive oxygen species (ROS) upon light activation. These ROS can cause damage to cellular components, leading to cell death. The compound’s incorporation into DNA also affects the DNA’s photophysical properties, making it a useful tool in studying DNA damage and repair mechanisms .
類似化合物との比較
Similar Compounds
2,6-Dithiopurine: Another thionated nucleobase with similar photophysical properties.
4-Thiothymidine: A singly thionated derivative of thymidine with applications in photodynamic therapy.
Uniqueness
2,4-Dithiothymidine is unique due to the presence of two sulfur atoms, which significantly enhances its photophysical properties compared to singly thionated compounds. This makes it a more effective photosensitizer and a valuable tool in scientific research .
特性
CAS番号 |
28585-52-6 |
|---|---|
分子式 |
C10H14N2O3S2 |
分子量 |
274.4 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dithione |
InChI |
InChI=1S/C10H14N2O3S2/c1-5-3-12(10(17)11-9(5)16)8-2-6(14)7(4-13)15-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,16,17)/t6-,7+,8+/m0/s1 |
InChIキー |
YWVRYVKUVBITIN-XLPZGREQSA-N |
異性体SMILES |
CC1=CN(C(=S)NC1=S)[C@H]2C[C@@H]([C@H](O2)CO)O |
正規SMILES |
CC1=CN(C(=S)NC1=S)C2CC(C(O2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


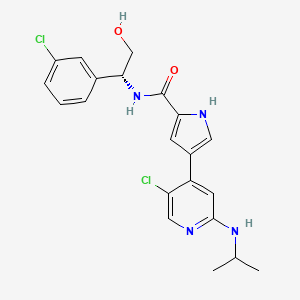
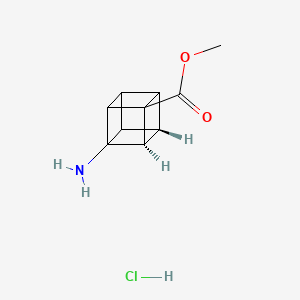
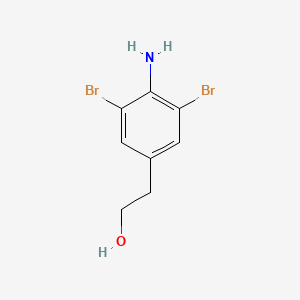
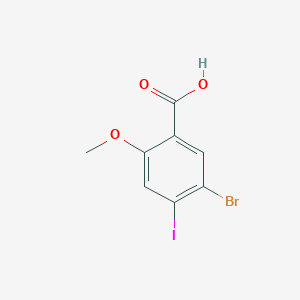
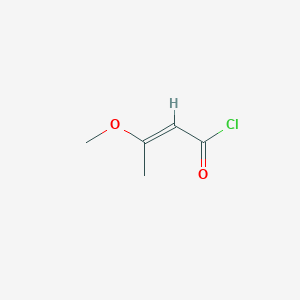
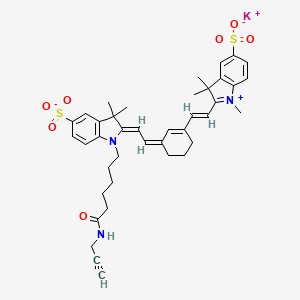
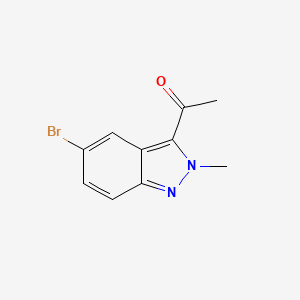
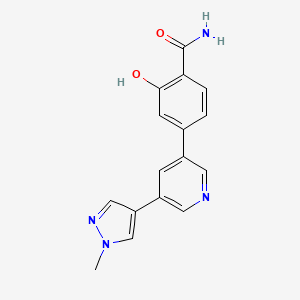
![Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate](/img/structure/B12846578.png)
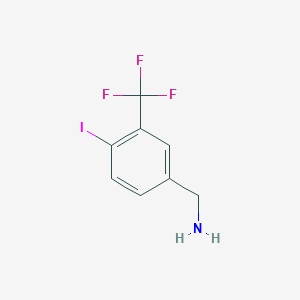

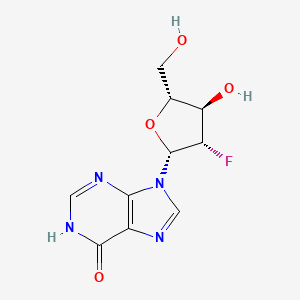
![Bis[PerfluorotetradecylEthyl] Hydrogen Phosphate](/img/structure/B12846603.png)
